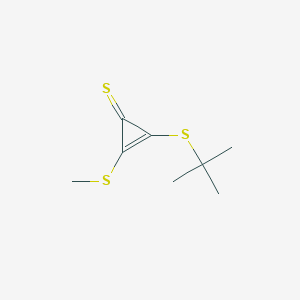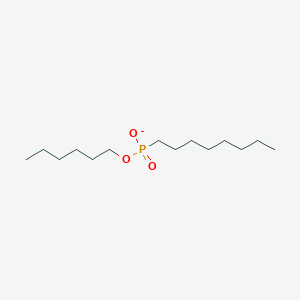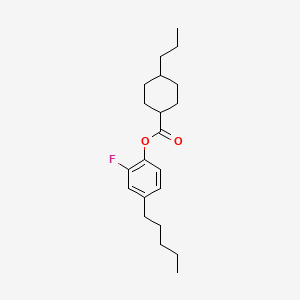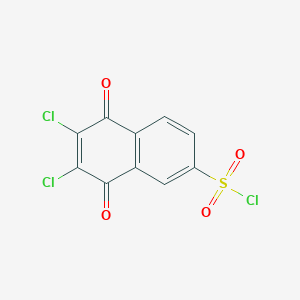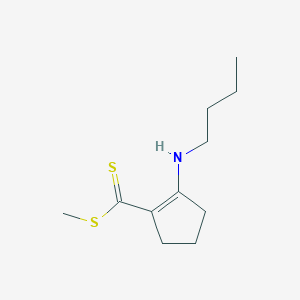![molecular formula C9H12NO6P B14351720 Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate CAS No. 90436-77-4](/img/structure/B14351720.png)
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a stable carbon-to-phosphorus (C-P) bond. This compound is notable for its unique structural features, including a hydroxy group and a nitrophenyl group attached to the phosphonate moiety. It is used in various scientific research applications due to its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite reacts with an alkyl halide to form the phosphonate ester . For instance, trimethylphosphite can react with methyl iodide to produce dimethyl methylphosphonate, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction . Microwave irradiation and visible-light illumination are also employed to accelerate the reaction process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, amino derivatives, and various substituted phosphonates .
Aplicaciones Científicas De Investigación
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the nitrophenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Dimethyl methylphosphonate: A simpler phosphonate ester used in various industrial applications.
2-Hydroxyethylphosphonate: Another organophosphorus compound with similar reactivity.
Aminophosphonates: Compounds with an amino group attached to the phosphonate moiety, used in medicinal chemistry.
Uniqueness
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate is unique due to its combination of a hydroxy group and a nitrophenyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with biological molecules are required .
Propiedades
Número CAS |
90436-77-4 |
|---|---|
Fórmula molecular |
C9H12NO6P |
Peso molecular |
261.17 g/mol |
Nombre IUPAC |
dimethoxyphosphoryl-(2-nitrophenyl)methanol |
InChI |
InChI=1S/C9H12NO6P/c1-15-17(14,16-2)9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9,11H,1-2H3 |
Clave InChI |
DWXPGNKJVLIZHP-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(C1=CC=CC=C1[N+](=O)[O-])O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate](/img/structure/B14351638.png)
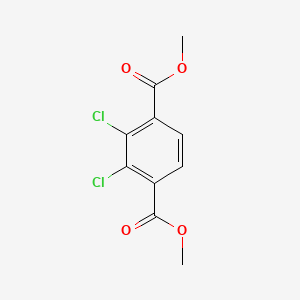
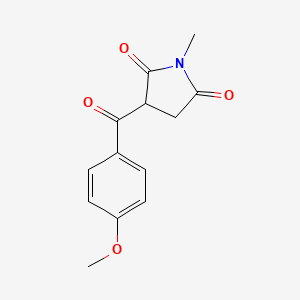
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)

